

A Technical Guide to 6-Amino-5-iodonicotinonitrile: Synthesis, Safety, and Application

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Compound of Interest

Compound Name: 6-Amino-5-iodonicotinonitrile

Cat. No.: B1524262

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This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals working with **6-Amino-5-iodonicotinonitrile**. We will move beyond simple data presentation to provide a foundational understanding of this versatile chemical intermediate, focusing on its properties, safe handling protocols, and strategic applications in modern organic synthesis.

Core Compound Identification and Physicochemical Properties

Unambiguous identification is the cornerstone of chemical research and safety. **6-Amino-5-iodonicotinonitrile** is cataloged under a specific identifier and possesses distinct physical properties crucial for experimental design.

CAS Number

The Chemical Abstracts Service (CAS) has assigned the following number to **6-Amino-5-iodonicotinonitrile**:

- CAS Number: 1187322-51-5[1][2][3]

Expert Insight: Always use the CAS number for procurement and in literature searches to avoid confusion with structurally similar compounds, such as 6-Amino-5-iodonicotinic acid (CAS:

543740-89-2) or its methyl ester (CAS: 211308-80-4)[4].

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. Understanding these parameters is critical for solvent selection, reaction setup, and purification strategies.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ IN ₃	[2][5]
Molecular Weight	245.02 g/mol	[6]
Appearance	White to off-white solid/powder	[5]
Melting Point	~203 °C	
Purity	Typically ≥97%	[5][6]
Storage	Store at 2-8°C in a cool, dry place	[5]

Hazard Analysis and Safe Handling Protocols

Given its classification, a rigorous and self-validating safety protocol is not merely recommended but essential. The causality for each step is tied directly to the known hazards of the compound.

GHS Hazard Classification

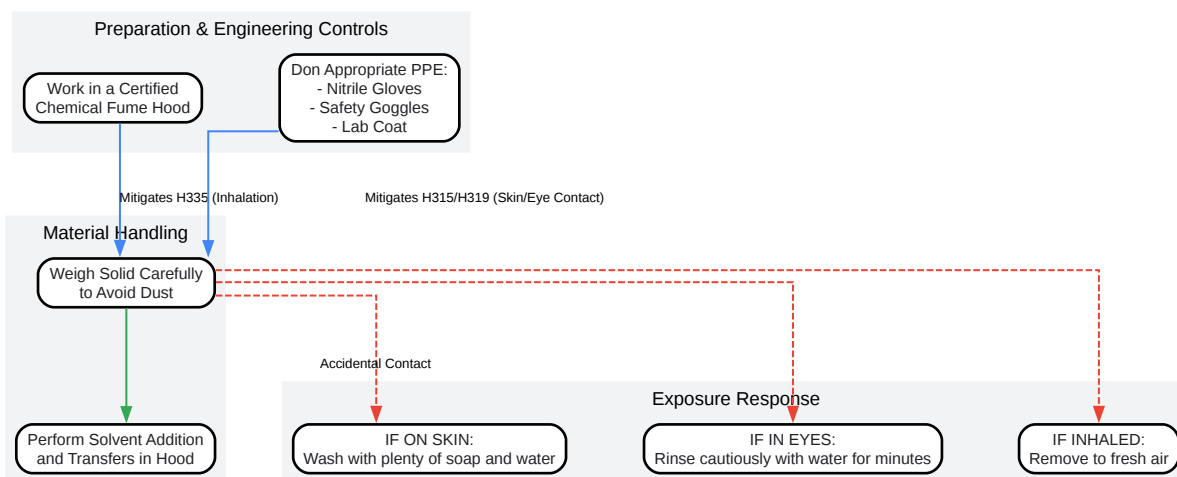
According to supplier Safety Data Sheets (SDS), **6-Amino-5-iodonicotinonitrile** is classified under the Globally Harmonized System (GHS) as follows:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
- Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[7]
- Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[7]

- Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[7]

Self-Validating Safety Workflow

The following workflow is designed to be a self-validating system where each action directly mitigates a known risk.



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Caption: A risk-mitigating workflow for handling **6-Amino-5-iodonicotinonitrile**.

Trustworthiness through Causality: This protocol is trustworthy because it is not a simple checklist. Working in a fume hood is the direct countermeasure to the respiratory irritation hazard (H335)[7]. Wearing gloves and goggles directly addresses the skin and eye irritation

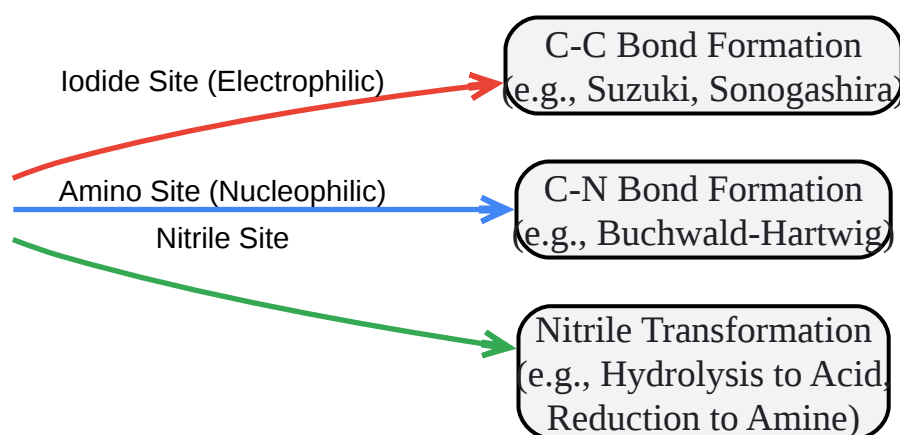
hazards (H315, H319)[7]. By understanding this causality, the scientist inherently validates the safety protocol during execution.

Synthetic Utility and Mechanistic Considerations

6-Amino-5-iodonicotinonitrile is a valuable building block precisely because of the orthogonal reactivity of its functional groups. The pyridine core, substituted with an amine, an iodide, and a nitrile, allows for a stepwise and controlled elaboration into more complex molecular architectures. Such scaffolds are common in the development of bioactive agents like kinase inhibitors[8][9].

Key Reactivity Sites

The molecule's structure offers three primary sites for chemical modification, which can often be addressed selectively.



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Caption: Key reactive sites on **6-Amino-5-iodonicotinonitrile** for synthetic elaboration.

Expertise-Driven Experimental Design: The true power of this reagent lies in selective, stepwise functionalization.

- **Palladium-Catalyzed Cross-Coupling:** The carbon-iodine bond is the most labile site for transformations. It is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. A Suzuki coupling with an arylboronic acid, for instance, would proceed under standard conditions (e.g., $\text{Pd}(\text{PPh}_3)_4$, aqueous base, heated solvent) to form a C-C bond, leaving the amino and nitrile groups intact. This is the logical first step for introducing core structural diversity.
- **Amino Group Functionalization:** The 6-amino group is a nucleophile. It can undergo acylation, alkylation, or participate in further C-N cross-coupling reactions.[10] Critically, these reactions are typically performed under conditions that do not affect the C-I bond or the nitrile, allowing for a second, independent modification step.
- **Nitrile Group Manipulation:** The nitrile can be hydrolyzed to a carboxylic acid (strong acid/base) or reduced to a primary amine (e.g., with $\text{H}_2/\text{Raney Ni}$ or LiAlH_4). These transformations require more forcing conditions and are usually reserved for the final steps of a synthetic sequence to avoid unintended side reactions with other functional groups introduced earlier.

This inherent orthogonality allows chemists to build complex molecules in a controlled and predictable manner, a key principle in modern drug discovery.

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- To cite this document: BenchChem. [A Technical Guide to 6-Amino-5-iodonicotinonitrile: Synthesis, Safety, and Application]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524262#6-amino-5-iodonicotinonitrile-cas-number-and-safety-data]

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